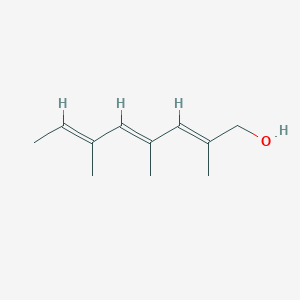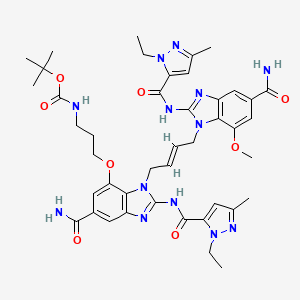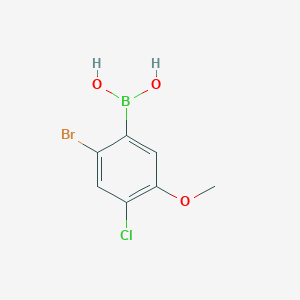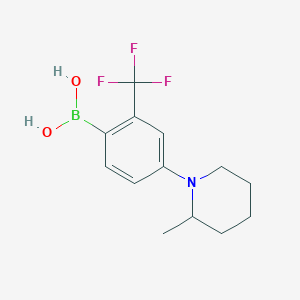
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is an organic compound characterized by its unique structure featuring three conjugated double bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL typically involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated triene system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
化学反応の分析
Types of Reactions: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2E,4,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions. It can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
類似化合物との比較
(2E,4E,6E)-2,4,6-Nonatriene: A similar compound with three conjugated double bonds but without the hydroxyl group.
(2E,4E,6E)-2,4,6-Octatriene: Another similar compound with a shorter carbon chain.
Uniqueness: (2E,4E,6E)-2,4,6-Trimethylocta-2,4,6-trien-1-OL is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs. This functional group allows for further chemical modifications and enhances its solubility in polar solvents.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
(2E,4E,6E)-2,4,6-trimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C11H18O/c1-5-9(2)6-10(3)7-11(4)8-12/h5-7,12H,8H2,1-4H3/b9-5+,10-6+,11-7+ |
InChIキー |
MWMVDCOTUUMMDN-NYHHSSDGSA-N |
異性体SMILES |
C/C=C(\C)/C=C(\C)/C=C(\C)/CO |
正規SMILES |
CC=C(C)C=C(C)C=C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)


![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)



![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)


![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

